molecular formula C17H11ClO2 B6406388 2-Chloro-4-(naphthalen-1-yl)benzoic acid CAS No. 1261964-69-5

2-Chloro-4-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406388
CAS No.: 1261964-69-5
M. Wt: 282.7 g/mol
InChI Key: RWQOWJSQAVRWBH-UHFFFAOYSA-N
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Description

2-Chloro-4-(naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a chlorine atom at the second position and a naphthalene ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(naphthalen-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid and naphthalene.

    Friedel-Crafts Acylation: The naphthalene undergoes Friedel-Crafts acylation with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the desired product through the formation of a carbon-carbon bond between the naphthalene ring and the benzoic acid derivative.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(naphthalen-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-1-yl)benzoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

    2-Chloro-4-(naphthalen-2-yl)benzoic acid: Similar structure but with the naphthalene ring attached at a different position.

    4-(Naphthalen-1-yl)benzoic acid: Lacks the chlorine substituent.

    2-Chloro-4-(phenyl)benzoic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness: 2-Chloro-4-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a chlorine atom and a naphthalene ring, which can influence its chemical reactivity and interactions

Properties

IUPAC Name

2-chloro-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQOWJSQAVRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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